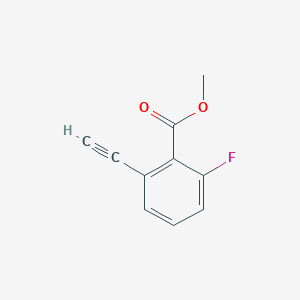

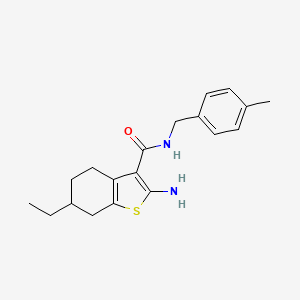

![molecular formula C21H14ClF3N4OS B2525148 N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 321998-61-2](/img/structure/B2525148.png)

N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide is a synthetic molecule that appears to be structurally related to various pyrazole derivatives known for their biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyrazole carboxamides, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyrazole carboxamides typically involves the reaction of diketones or their equivalents with hydrazines or aminoguanidines. For example, the paper titled "4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide" describes the formation of a pyrazoline ring, which is a key feature in pyrazole synthesis. The reaction unexpectedly produced a carboxamide joined to a substituted pyrazoline ring, indicating the potential for complex reactions and unexpected products in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring, which can adopt various conformations. In the case of the compound from the first paper, the pyrazoline ring adopts a flat-envelope conformation, and the substituted phenyl ring is oriented almost perpendicular to the heterocycle . This suggests that in the compound of interest, the phenyl and thiazolyl groups may also impart significant steric and electronic effects, influencing the molecule's overall conformation and reactivity.

Chemical Reactions Analysis

Pyrazole carboxamides can participate in a variety of chemical reactions, primarily due to the reactivity of the amide group and the heterocyclic ring. The carbonyl oxygen atom in the carboxamide group can have partial anionic character, which may facilitate intermolecular hydrogen bonding and potentially other nucleophilic reactions . This characteristic could be relevant to the compound , affecting its interaction with biological targets or other molecules.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide, they do offer insights into the properties of structurally related compounds. For instance, the presence of a trifluoromethyl group is known to influence the lipophilicity and metabolic stability of a molecule . Additionally, the presence of chlorophenyl groups can affect the molecule's electronic properties and its binding affinity to biological targets, as seen in the cannabinoid receptor antagonists discussed in the second paper .

Relevant Case Studies

The second paper provides a case study of cannabinoid receptor antagonists, which are structurally related to the compound of interest. These antagonists exhibit unique binding selectivities and pharmacological activities, which are attributed to their specific structural features . This suggests that the compound may also exhibit distinct biological activities, potentially as a receptor antagonist, depending on its precise structure and substituents.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research efforts have been dedicated to synthesizing and characterizing compounds that share structural similarities, focusing on their crystalline structures and chemical properties. For example, the synthesis of isostructural thiazoles with detailed structural determination via single crystal diffraction showcases the methodological advancements in chemical synthesis and characterization techniques (Kariuki et al., 2021). These efforts are pivotal in understanding the molecular geometry, conformation, and potential interactions of such compounds, which can be crucial for their application in various scientific domains.

Pharmacological Evaluation

Compounds with pyrazole and thiazole moieties have been evaluated for their pharmacological properties, particularly their anticancer potential. The synthesis and evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents indicate significant efforts to explore these compounds' therapeutic applications (Gomha et al., 2014). Such research underscores the relevance of structural modifications in enhancing biological activity and therapeutic efficacy against specific cancer cell lines.

Antimicrobial and Antitubercular Activities

Novel derivatives featuring pyrazole and thiazole structures have also been synthesized and screened for their antimicrobial and antitubercular activities. This includes efforts to identify compounds with potent activity against Mycobacterium tuberculosis and various bacterial strains, highlighting the potential of these molecules in addressing infectious diseases (Nayak et al., 2016). The exploration of these compounds' biological activities further illustrates their potential application in developing new antimicrobial and antitubercular agents.

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Mode of Action

It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor activities .

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N4OS/c22-15-8-6-13(7-9-15)10-26-19(30)16-11-27-29(18(16)21(23,24)25)20-28-17(12-31-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBVBWNYEJVNGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

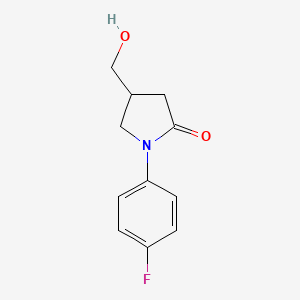

![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)

![N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2525078.png)

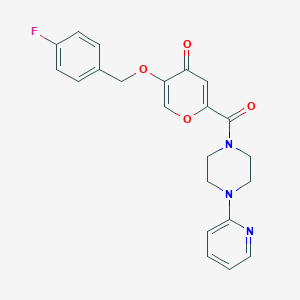

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)